N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide
Overview
Description
N’-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide typically involves the reaction of 3-bromophenylhydrazine with 2,2-bis(3-chlorophenyl)-2-hydroxyacetic acid. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity of the product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-chlorophenyl)-2,2-bis(3-bromophenyl)-2-hydroxyacetohydrazide
- N’-(3-fluorophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide
- N’-(3-methylphenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide
Uniqueness
N’-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N'-(3-bromophenyl)-2,2-bis(3-chlorophenyl)-2-hydroxyacetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2N2O2/c21-15-6-3-9-18(12-15)24-25-19(26)20(27,13-4-1-7-16(22)10-13)14-5-2-8-17(23)11-14/h1-12,24,27H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPBGSLTQPPUJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)(C(=O)NNC3=CC(=CC=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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